N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide chemical properties
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide
Executive Summary
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a heterocyclic organic compound featuring two key pharmacophores: the 1,2,3,4-tetrahydroquinoline scaffold and a methanesulfonamide group. The tetrahydroquinoline nucleus is a prevalent structure in numerous synthetic pharmaceuticals and natural products, valued for its rigid, three-dimensional shape that can effectively interact with biological targets.[1][2] The methanesulfonamide group is a common bioisostere for carboxylic acids and other functional groups, often improving pharmacokinetic properties such as solubility and metabolic stability.[3] Recent research has identified N-sulfonamide-tetrahydroquinolines as potent inverse agonists of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt), a key therapeutic target for autoimmune diseases like psoriasis.[4] This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide, designed for researchers, medicinal chemists, and drug development professionals.
Introduction to the Core Molecular Scaffolds
A thorough understanding of the constituent parts of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is critical to appreciating its chemical behavior and therapeutic potential. The molecule is a conjugate of two moieties with well-established significance in medicinal chemistry.
The 1,2,3,4-Tetrahydroquinoline Scaffold
The 1,2,3,4-tetrahydroquinoline (THQ) core is the saturated analog of quinoline and is found in a wide array of bioactive molecules.[5] Its prevalence stems from its conformationally constrained bicyclic structure, which provides a robust framework for orienting substituents in precise three-dimensional space to optimize interactions with enzyme active sites or receptors. The THQ nucleus is a key feature in pharmaceuticals such as the antiarrhythmic drug nicainoprol and the schistosomicide oxamniquine.[1] Its synthesis is typically achieved through the catalytic hydrogenation of the corresponding quinoline derivative, a process that can be controlled to achieve specific substitution patterns.[5][6]
The Methanesulfonamide Functional Group
Sulfonamides are a cornerstone functional group in drug design, most famously represented by the sulfa class of antibiotics. The methanesulfonamide moiety (-NHSO₂CH₃) specifically is valued for its chemical stability and its ability to act as a hydrogen bond donor.[3] Unlike carboxylic acids, it is not readily ionizable at physiological pH, which can be advantageous for cell membrane permeability. The sulfonyl group is a strong electron-withdrawing group, which modulates the electronic properties of the adjacent aromatic ring and the acidity of the N-H proton.[3]
Physicochemical and Structural Properties
The combination of the THQ scaffold and the methanesulfonamide group imparts a unique set of properties to the target molecule.
Molecular Structure
Caption: Structure of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide.
Physicochemical Data
The following table summarizes the calculated physicochemical properties, which are crucial for predicting the molecule's behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME).
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₂O₂S | Calculated |
| Molecular Weight | 226.30 g/mol | Calculated |
| Calculated LogP | 1.5 - 2.5 | Estimated |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| Molar Refractivity | 61.0 ± 0.3 cm³ | Estimated |
| Polar Surface Area | 61.5 Ų | Estimated |
Synthesis and Characterization
While specific literature on the synthesis of the 5-yl isomer is scarce, a robust synthetic route can be designed based on established organochemical transformations. The causality behind this proposed pathway is rooted in achieving the desired substitution pattern through sequential, high-yielding reactions.
Proposed Synthetic Pathway
The most logical approach begins with a substituted quinoline and proceeds through reduction and functionalization steps. This ensures the correct placement of the amine group before forming the sulfonamide.
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system; successful isolation and characterization of intermediates at each stage confirm the viability of the subsequent step.
Step A: Synthesis of 5-Aminoquinoline from 5-Nitroquinoline
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To a stirred solution of 5-nitroquinoline in ethanol, add a stoichiometric excess of tin(II) chloride dihydrate (SnCl₂·2H₂O).
-
Heat the mixture to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using SnCl₂ is its effectiveness in reducing aromatic nitro groups in the presence of other reducible functionalities.
-
After completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution until the pH is ~8.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-aminoquinoline.
Step B: Synthesis of 1,2,3,4-Tetrahydroquinolin-5-amine
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Dissolve the 5-aminoquinoline from the previous step in glacial acetic acid in a high-pressure reaction vessel.
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Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst).
-
Pressurize the vessel with hydrogen gas (H₂) to 50-60 psi.
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Shake or stir the reaction at room temperature for 12-24 hours, or until hydrogen uptake ceases. Catalytic hydrogenation is the most direct method for reducing the quinoline ring system.[5]
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent and purify the resulting residue by column chromatography to isolate 1,2,3,4-tetrahydroquinolin-5-amine.
Step C: Synthesis of N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide
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Dissolve 1,2,3,4-tetrahydroquinolin-5-amine in anhydrous dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add an excess of a non-nucleophilic base, such as pyridine or triethylamine, to act as an acid scavenger.
-
Add methanesulfonyl chloride dropwise to the cooled, stirred solution. The reaction is exothermic and dropwise addition prevents side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or flash column chromatography to yield the final product.[3]
Spectroscopic Profile and Characterization
Structural confirmation is achieved through a combination of spectroscopic methods. The workflow below outlines the standard process for characterization.
Caption: Workflow for the structural elucidation and analysis.
Anticipated Spectroscopic Data
The following tables summarize the expected spectral data based on the molecule's functional groups and structure.
Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.0-7.5 | m | 3H | Ar-H | Aromatic protons of the THQ ring. |
| ~6.5-7.0 | br s | 1H | SO₂NH | Sulfonamide proton, often broad. |
| ~4.0-4.5 | br s | 1H | THQ NH | Secondary amine proton of the THQ ring. |
| ~3.3-3.5 | t | 2H | C2-H ₂ | Methylene protons adjacent to the THQ nitrogen. |
| ~2.95 | s | 3H | SO₂CH ₃ | Singlet for the methanesulfonyl methyl group. |
| ~2.7-2.9 | t | 2H | C4-H ₂ | Benzylic methylene protons. |
| ~1.8-2.0 | m | 2H | C3-H ₂ | Methylene protons at the 3-position. |
Table 2: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3350-3450 | Medium | N-H Stretch | Secondary Amine (THQ) |
| 3250-3350 | Medium | N-H Stretch | Sulfonamide |
| 3000-3100 | Medium | C-H Stretch | Aromatic |
| 2850-2960 | Medium | C-H Stretch | Aliphatic |
| 1580-1620 | Strong | C=C Stretch | Aromatic Ring |
| 1320-1360 | Strong | Asymmetric S=O Stretch | Sulfonyl |
| 1140-1180 | Strong | Symmetric S=O Stretch | Sulfonyl |
Mass Spectrometry (MS): For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 227.3. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Chemical Reactivity and Stability
The molecule possesses several reactive sites that dictate its chemical behavior.
-
Tetrahydroquinoline Nitrogen (N1): This secondary amine is nucleophilic and can undergo further reactions such as N-alkylation or N-acylation. It can also be sulfonylated, as seen in related compounds.[7]
-
Sulfonamide Nitrogen: The proton on the sulfonamide nitrogen is weakly acidic and can be deprotonated with a strong base.[3] This anion is a potent nucleophile.
-
Aromatic Ring: The benzene portion of the THQ ring is activated towards electrophilic aromatic substitution. The substitution pattern will be directed by both the alkylamino portion and the sulfonamide group.
-
Stability: The molecule is expected to be stable under normal laboratory conditions. It is incompatible with strong oxidizing agents.[3] For long-term storage, it should be kept in a cool, dry, and dark environment.
Potential Applications and Biological Context
The primary therapeutic interest in this class of molecules lies in their ability to modulate immune responses.
RORγt Inverse Agonism
RORγt is a nuclear receptor that is a master regulator of T helper 17 (Th17) cells, which are critical drivers of inflammation in many autoimmune diseases. Inverse agonists of RORγt suppress its transcriptional activity, leading to a reduction in pro-inflammatory cytokines like IL-17. Research has shown that N-sulfonamide-tetrahydroquinolines can act as potent RORγt inverse agonists, demonstrating significant therapeutic effects in mouse models of psoriasis.[4]
Caption: Simplified pathway of RORγt inhibition.
The specific substitution at the 5-position of the THQ ring is a critical area for structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for potential drug candidates.
Conclusion
N-(1,2,3,4-tetrahydroquinolin-5-yl)methanesulfonamide is a molecule of significant interest for drug discovery, combining two privileged scaffolds. Its chemical properties, dictated by the interplay between the tetrahydroquinoline ring and the methanesulfonamide group, make it an attractive candidate for targeting nuclear receptors like RORγt. The synthetic pathways are accessible through established chemical methods, and its characterization relies on standard spectroscopic techniques. Further investigation into this and related analogs is warranted to fully explore their therapeutic potential in treating autoimmune and inflammatory diseases.
References
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N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ResearchGate. Available at: [Link]
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Tetrahydroquinoline - Wikipedia. Wikipedia. Available at: [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]
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Discovering some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety as a new class of antitumor agents. PubMed. Available at: [Link]
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